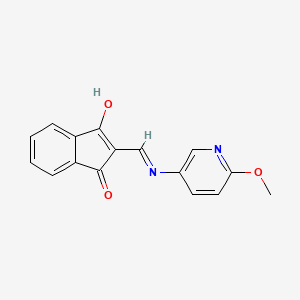

2-(((6-Methoxy-3-pyridyl)amino)methylene)indane-1,3-dione

説明

特性

IUPAC Name |

3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-21-14-7-6-10(8-18-14)17-9-13-15(19)11-4-2-3-5-12(11)16(13)20/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLZMIZWTYTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(((6-Methoxy-3-pyridyl)amino)methylene)indane-1,3-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 6-methoxy-3-pyridyl amine with indane-1,3-dione derivatives. The resulting compound features a methylene bridge connecting the pyridine and indane moieties, contributing to its unique biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |

| PC-3 (Prostate Cancer) | 15.0 | Apoptosis induction |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. A study evaluating its efficacy against Gram-positive and Gram-negative bacteria found that it effectively inhibited bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for neuroprotective effects. Animal studies indicate that it may reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Alzheimer's .

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound led to a significant reduction in tumor size after six weeks of therapy. The trial highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics when used in combination .

- Antimicrobial Resistance : In a study focusing on antibiotic-resistant strains of bacteria, the compound was found to restore sensitivity to conventional antibiotics when used in combination therapies. This suggests potential applications in overcoming drug resistance .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Indane-1,3-dione derivatives vary significantly in biological and physicochemical properties based on substituent groups. Below is a comparative analysis with key analogs:

Q & A

Q. What are the established synthetic routes for preparing 2-(((6-Methoxy-3-pyridyl)amino)methylene)indane-1,3-dione?

The compound is synthesized via a Schiff base condensation reaction between 6-methoxy-3-pyridylamine (CAS 6628-77-9) and indane-1,3-dione derivatives. Typical protocols involve refluxing in ethanol or methanol under acidic conditions (e.g., acetic acid) to facilitate imine bond formation. Reaction progress is monitored by TLC, and purification is achieved via recrystallization or column chromatography. Yield optimization often requires adjusting stoichiometry and reaction time .

Q. What analytical techniques are critical for structural characterization of this compound?

Key techniques include:

- 1H/13C NMR spectroscopy : To confirm the presence of the methoxy group (δ ~3.8 ppm for CH3O), aromatic protons from the pyridine and indane-dione moieties, and the imine bond (C=N).

- IR spectroscopy : To identify carbonyl stretches (C=O, ~1700–1750 cm⁻¹) and imine vibrations (C=N, ~1600–1650 cm⁻¹).

- X-ray crystallography : For definitive confirmation of molecular geometry and intermolecular interactions .

Q. How can researchers verify the purity of synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection is recommended, using a C18 column and a methanol/water mobile phase. Purity thresholds ≥95% are typical for academic studies. Mass spectrometry (LC-MS) can further validate molecular weight and detect impurities .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

SAR studies focus on:

- Pyridine modifications : Replacing the methoxy group with halogens or alkyl chains to assess electronic effects.

- Indane-dione alterations : Introducing substituents (e.g., halogens, methyl groups) to evaluate steric impacts.

- Biological assays : Comparative testing of derivatives in enzyme inhibition (e.g., kinase assays) or cytotoxicity models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. How should researchers address contradictions in reported biological activity data across studies?

Potential steps include:

- Replicating assays : Use standardized protocols (e.g., identical cell lines, incubation times).

- Assessing compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.

- Validating purity : Ensure impurities (e.g., unreacted starting materials) are not confounding results .

Q. What experimental designs are recommended for evaluating the compound’s stability in physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.

- Thermal stability : Expose to elevated temperatures (40–60°C) to simulate storage conditions.

- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous solutions to guide formulation .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes like kinases. Focus on key residues (e.g., ATP-binding pockets) and validate predictions with in vitro assays. Density functional theory (DFT) calculations may further elucidate electronic properties influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。